Lipophilicity advantage: LogP of the 2‑benzyl derivative vs. 2‑phenyl and 2‑unsubstituted analogs
The experimental LogP of Benzyl 2‑benzyl‑4‑oxo‑3,4‑dihydropyridine‑1(2H)‑carboxylate is 3.66, which is 0.13 log units lower than the 2‑phenyl analog (CAS 126378‑73‑2, LogP = 3.79) but 1.61 log units higher than the 2‑unsubstituted analog (CAS 185847‑84‑1, LogP = 2.05) . The XLogP3 computed value shows a similar trend: 3.3 for the 2‑benzyl compound, compared with 1.2 for the 2‑unsubstituted core [1]. The 2‑benzyl substituent thus confers intermediate lipophilicity, distinct from both the more lipophilic 2‑phenyl and the significantly more polar 2‑unsubstituted scaffold.
| Evidence Dimension | Lipophilicity (LogP and XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.66 (experimental); XLogP3 = 3.3 |
| Comparator Or Baseline | CAS 126378‑73‑2 (2‑phenyl): LogP = 3.79; CAS 185847‑84‑1 (2‑H): LogP = 2.05, XLogP3 = 1.2 |
| Quantified Difference | ΔLogP = –0.13 vs. 2‑phenyl; +1.61 vs. 2‑unsubstituted; ΔXLogP3 = +2.1 vs. 2‑unsubstituted |
| Conditions | Experimental LogP from chemsrc.com; XLogP3 from PubChem and Kuujia computed descriptors |
Why This Matters
The 1.6–2.1 log unit difference relative to the 2‑unsubstituted analog translates to a ~40–125‑fold difference in octanol/water partition coefficient, directly impacting solubility, membrane permeability, and chromatographic retention in both synthesis and bioassays.
- [1] Kuujia. Cas no 150708-76-2. XLogP3: 3.3. https://www.kuujia.com/cas-150708-76-2.html (accessed Apr 24, 2026). View Source
